molecular formula C8H15N3O B13627020 1-(4-Methoxybutyl)-1h-pyrazol-4-amine

1-(4-Methoxybutyl)-1h-pyrazol-4-amine

Cat. No.: B13627020
M. Wt: 169.22 g/mol
InChI Key: QIZAGQQCVUGMLB-UHFFFAOYSA-N
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Description

1-(4-Methoxybutyl)-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 4-methoxybutyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybutyl)-1h-pyrazol-4-amine typically involves the reaction of 4-methoxybutylamine with a suitable pyrazole derivative. One common method includes the use of a Grignard reagent, where 4-methoxybutylmagnesium bromide reacts with a pyrazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybutyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Methoxybutyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxybutyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    4-Methoxybutyl acetate: Used in industrial applications and has similar structural features.

    4-Methoxy-1-butanol: Utilized in chemical synthesis and has comparable functional groups.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to expand our understanding of this intriguing compound.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(4-methoxybutyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-12-5-3-2-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3

InChI Key

QIZAGQQCVUGMLB-UHFFFAOYSA-N

Canonical SMILES

COCCCCN1C=C(C=N1)N

Origin of Product

United States

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